(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate
Description
(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate is a chiral, multifunctional organic compound with a stereogenic center at the α-carbon of the propanoate backbone. Its structure features:
- tert-Butyl ester: Enhances solubility in nonpolar solvents and stabilizes the compound against hydrolysis.
- Tritylamino group (N-trityl): Protects the amine functionality during synthetic steps, leveraging the bulky trityl group to prevent undesired side reactions.
- Tosyloxyethoxy chain: The tosyl (p-toluenesulfonyl) group acts as a versatile leaving group, facilitating nucleophilic substitution reactions. This moiety is critical for further functionalization, such as coupling with nucleophiles (e.g., amines, thiols) in medicinal chemistry or polymer synthesis.
The compound’s stereochemistry (S-configuration) is essential for applications requiring enantioselectivity, such as asymmetric catalysis or chiral drug intermediates.
Properties
IUPAC Name |
tert-butyl (2S)-3-[4-[2-(4-methylphenyl)sulfonyloxyethoxy]phenyl]-2-(tritylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43NO6S/c1-31-20-26-37(27-21-31)49(44,45)47-29-28-46-36-24-22-32(23-25-36)30-38(39(43)48-40(2,3)4)42-41(33-14-8-5-9-15-33,34-16-10-6-11-17-34)35-18-12-7-13-19-35/h5-27,38,42H,28-30H2,1-4H3/t38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPTMKBCVMBBB-LHEWISCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)CC(C(=O)OC(C)(C)C)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tert-butyl-protected amino esters with aryl ether linkages. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Differences and Insights
Functional Group Reactivity :
- The tosyloxy group in the target compound enables efficient displacement by nucleophiles (e.g., amines, azides), whereas the trifluoromethyl diaziridinyl group in (S)-54 undergoes photochemical activation for covalent bonding .
- The hydroxyethoxy chain in the patent compound prioritizes solubility and biocompatibility, contrasting with the target compound’s focus on synthetic versatility.
Protection Strategies: The tritylamino group offers superior steric protection compared to simpler amine-protecting groups (e.g., Boc or Fmoc), reducing racemization risks during peptide synthesis.
Synthetic Utility :
- The target compound’s tert-butyl ester and tosyloxy group align with intermediates in lactisole derivatives (e.g., sweet-taste modulators) , while the hydroxyethoxy analog is tailored for PEG-like linker applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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